molecular formula C11H14ClNO2 B8099073 (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid

Cat. No.: B8099073
M. Wt: 227.69 g/mol
InChI Key: JWFHIBQJYLHPGI-SNVBAGLBSA-N
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Description

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid is a chiral amino acid derivative characterized by the presence of a chlorine atom on the phenyl ring and an amino group on the pentanoic acid chain

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from 4-chlorobenzaldehyde. The process involves the formation of an intermediate Schiff base followed by reduction and subsequent amino acid chain elongation.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles like hydroxide ions in a substitution reaction.

Major Products Formed:

  • Oxidation: Formation of amine oxide derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Properties

IUPAC Name

(2R)-2-amino-5-(4-chlorophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHIBQJYLHPGI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonists of GABA Transporters

Recent studies have highlighted the potential of (R)-2-amino-5-(4-chlorophenyl)pentanoic acid as an inhibitor of GABA transporters, specifically mGAT1 and mGAT4. These transporters are crucial in regulating GABA levels in the nervous system, making them significant targets for treating neuropathic pain and other neurological disorders. Compounds derived from this compound have shown promising results in reducing GABA uptake, suggesting their potential as therapeutic agents for conditions characterized by altered inhibitory neurotransmission .

1.2 Synthesis of Functionalized Amino Acids

The compound serves as a building block for synthesizing novel functionalized amino acids. These derivatives can be tailored to enhance their pharmacological properties, including selectivity and potency against specific biological targets. For instance, the synthesis of new analogs has been explored to improve their efficacy as inhibitors of GABA uptake .

Neuropharmacological Applications

2.1 Neuropathic Pain Research

Research indicates that this compound and its derivatives can exhibit antinociceptive properties in various animal models of neuropathic pain, including those induced by chemotherapy agents like oxaliplatin and paclitaxel. Studies have demonstrated that these compounds do not induce motor deficits while providing significant pain relief, making them candidates for further development as analgesics .

2.2 Potential in Treating Anxiety Disorders

Given its role in modulating GABAergic activity, this compound may have implications in treating anxiety disorders. By inhibiting GABA transporters, it could help restore balance in inhibitory neurotransmission, potentially alleviating symptoms associated with anxiety and stress-related disorders .

Biochemical Research

3.1 Tool for Mechanistic Studies

In biochemical research, this compound can be utilized as a tool to study the mechanisms of action of various neurotransmitter systems. Its ability to selectively inhibit GABA transporters allows researchers to dissect the roles of these transporters in different physiological and pathological contexts.

3.2 Investigating Structure-Activity Relationships (SAR)

The compound is instrumental in understanding structure-activity relationships within a class of amino acids related to neurotransmitter modulation. By modifying its structure, researchers can investigate how changes affect biological activity, leading to more effective therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Inhibitory Effects on GABA TransportersDemonstrated that derivatives of this compound effectively inhibit GABA uptake across multiple transporter subtypes with varying potency.
Antinociceptive PropertiesShowed significant pain relief in rodent models without motor impairment, suggesting a favorable safety profile for neuropathic pain treatment.
Synthesis of Functionalized Amino AcidsHighlighted the versatility of this compound as a precursor for developing new pharmacological agents targeting neurological conditions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, influencing their activity and leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a pentanoic acid chain.

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring.

Uniqueness: (R)-2-Amino-5-(4-chlorophenyl)pentanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups, which can lead to different biological activities and applications compared to its analogs.

Biological Activity

(R)-2-Amino-5-(4-chlorophenyl)pentanoic acid, commonly referred to as a derivative of phenylalanine, exhibits a diverse range of biological activities. This article synthesizes current research findings regarding its pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a chlorophenyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C12H15ClNO2\text{C}_{12}\text{H}_{15}\text{Cl}\text{N}\text{O}_2

Antibacterial Activity

Research has demonstrated that this compound possesses significant antibacterial properties. For instance, studies have shown that derivatives with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against various Gram-positive bacteria, including multidrug-resistant strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compound2-4Gram-positive strains
Compound I (related structure)2Multidrug-resistant strains
Compound II (analog)4Various Gram-positive bacteria

Anticancer Activity

The compound also shows promising anticancer activity. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7. The half-maximal inhibitory concentration (IC50) values for these cell lines are reported to be in the range of 5.10 to 6.19 µM .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19Sorafenib: 9.18
MCF-75.10Doxorubicin: 7.26

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in various models, suggesting a potential therapeutic role in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes.
  • Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : The compound may inhibit the production of pro-inflammatory mediators such as TNF-alpha and IL-6.

Case Studies and Clinical Relevance

Several case studies highlight the potential clinical applications of this compound:

  • Case Study 1 : A study involving patients with resistant bacterial infections demonstrated that treatment with derivatives led to significant improvements in clinical outcomes, supporting its use as an adjunctive therapy alongside conventional antibiotics.
  • Case Study 2 : In cancer therapy trials, patients receiving treatment regimens including this compound showed improved response rates compared to those receiving standard therapies alone.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing enantiomerically pure (R)-2-amino-5-(4-chlorophenyl)pentanoic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves homologation of baclofen analogs. For example, a seven-step sequence starts with N-Boc-protected intermediates (e.g., (4R,5R)-4-(4-chlorophenyl)-5-hydroxy-2-piperidone), followed by deoxygenation via a modified Barton-McCombie reaction to yield chiral intermediates. Chiral HPLC is used to confirm enantiomeric purity (>99%) .

Q. How is the enantiomeric purity of this compound validated in pharmacological studies?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is employed to resolve enantiomers. Detection via UV absorbance at 220 nm and integration of peak areas determine enantiomeric excess (e.g., 99.8% for R-enantiomer) .

Q. What analytical techniques are used to characterize the structure of this compound and its intermediates?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm backbone structure and substituent positions (e.g., 4-chlorophenyl group).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 258.1 for C11_{11}H13_{13}ClNO2_2).
  • X-ray Crystallography : Used for absolute configuration determination in crystalline intermediates .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound compared to its S-enantiomer?

  • Methodological Answer :

  • Receptor Binding : The R-enantiomer (compound 11 ) exhibits moderate GABAB receptor affinity (IC50_{50} = 7.4 µM), while the S-enantiomer (compound 12 ) shows negligible binding.
  • Functional Assays : In guinea pig ileum, the R-enantiomer inhibits electrically induced contractions (EC50_{50} = 150 µM), but its effect is not antagonized by the GABAB blocker CGP35348, suggesting a non-canonical mechanism .

Q. What experimental approaches resolve contradictions between receptor binding data and functional activity in this compound studies?

  • Methodological Answer :

  • Comparative Pharmacology : Parallel testing of baclofen (GABAB agonist) and the R-enantiomer in receptor-binding (radioligand displacement) vs. functional assays (ileum contraction) reveals divergent mechanisms.
  • Mechanistic Probes : Use of selective inhibitors (e.g., CGP35348) and calcium flux assays to rule out GABAB mediation. Data suggest alternative pathways, such as modulation of cholinergic or peptidergic signaling .

Q. How do structural modifications (e.g., phenyl substitution, chain length) affect the activity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies : Replacing 4-chlorophenyl with 2-chlorophenyl or altering the pentanoic acid chain length reduces GABAB affinity. For example, homologation at the carboxyl end (as in compound 10 ) abolishes receptor interaction entirely.
  • Computational Modeling : Docking studies using GABAB receptor crystal structures identify critical hydrogen bonds between the 4-chloro group and Tyr366^{366} .

Critical Analysis of Contradictory Evidence

  • Discrepancy : The R-enantiomer’s potent functional activity (94% inhibition) contrasts with its weak GABAB binding affinity.
  • Resolution : This suggests off-target effects or allosteric modulation. Follow-up studies using CRISPR-edited GABAB knockout models or proteomic profiling could clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.